

Application of CHNQD-01255 in 3D Organoid

Models of Liver Cancer

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Compound of Interest		
Compound Name:	CHNQD-01255	
Cat. No.:	B12399075	Get Quote

Introduction

Primary liver cancer, with hepatocellular carcinoma (HCC) being the most prevalent form, is a leading cause of cancer-related mortality worldwide.[1][2] The development of effective therapeutic strategies has been hindered by the limitations of traditional 2D cell culture and animal models, which often fail to recapitulate the complex three-dimensional (3D) architecture, cellular heterogeneity, and drug responses of human tumors.[1][3] Patient-derived 3D organoids have emerged as a powerful in vitro model system that more faithfully mimics the in vivo characteristics of tumors, making them a valuable tool for preclinical drug evaluation and personalized medicine.[1][3][4]

CHNQD-01255 is an orally active prodrug of Brefeldin A (BFA), a well-known natural inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs).[5][6] By inhibiting Arf-GEFs, **CHNQD-01255** disrupts the Golgi apparatus, leading to the inhibition of protein secretion and induction of apoptosis in cancer cells.[6] **CHNQD-01255** has demonstrated potent anti-hepatocellular carcinoma efficacy in preclinical studies.[5][7] This application note describes a hypothetical study on the application of **CHNQD-01255** in 3D liver cancer organoid models, presenting its effects on cell viability, apoptosis, and key signaling pathways.

Data Presentation

The following tables summarize the hypothetical quantitative data from the evaluation of **CHNQD-01255** on patient-derived liver cancer organoids.



Table 1: Dose-Dependent Effect of CHNQD-01255 on the Viability of Liver Cancer Organoids

Organoid Line	CHNQD-01255 Concentration (μΜ)	Viability (%)	Standard Deviation
HCC-001	0 (Control)	100	5.2
0.1	85.3	4.8	
1	52.1	6.1	_
10	15.8	3.5	-
50	5.2	2.1	-
HCC-002	0 (Control)	100	6.5
0.1	88.9	5.3	
1	58.4	7.2	-
10	20.1	4.1	-
50	7.8	2.9	-

Table 2: IC50 Values of CHNQD-01255 in Liver Cancer Organoid Lines

Organoid Line	IC50 (μM)
HCC-001	1.25
HCC-002	1.48

Table 3: Apoptosis Induction by CHNQD-01255 in Liver Cancer Organoids



Organoid Line	Treatment	Caspase-3/7 Activity (Fold Change)
HCC-001	Control	1.0
CHNQD-01255 (1.5 μM)	4.8	
HCC-002	Control	1.0
CHNQD-01255 (1.5 μM)	4.2	

Experimental Protocols

1. Establishment of Patient-Derived Liver Cancer Organoids

This protocol is adapted from established methods for generating organoids from primary liver tumors.[1][2][8]

- Tissue Acquisition and Digestion:
 - Obtain fresh tumor tissue from liver cancer patients under sterile conditions.
 - Wash the tissue multiple times with ice-cold chelation buffer.
 - Mince the tissue into small fragments (1-2 mm) and digest with a solution containing collagenase and dispase at 37°C for 30-60 minutes with gentle agitation.
 - Neutralize the digestion with advanced DMEM/F12 medium containing 10% FBS.
 - Filter the cell suspension through a 70 μm cell strainer to remove undigested tissue.
 - Centrifuge the cell suspension and wash the pellet with basal medium.
- Organoid Seeding and Culture:
 - Resuspend the cell pellet in Matrigel at a density of 1,000-5,000 cells/μL.
 - $\circ~$ Dispense 50 μL droplets of the Matrigel-cell suspension into the center of pre-warmed 24-well plates.



- Polymerize the Matrigel domes by incubating at 37°C for 15-20 minutes.
- Overlay the domes with 500 μL of liver organoid expansion medium.
- Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
- 2. Drug Treatment and Viability Assay
- Drug Preparation:
 - Prepare a stock solution of CHNQD-01255 in DMSO.
 - Prepare serial dilutions of CHNQD-01255 in the organoid culture medium to achieve the desired final concentrations.

Treatment:

- After 7-10 days of culture, when organoids are well-formed, replace the medium with fresh medium containing different concentrations of CHNQD-01255 or vehicle control (DMSO).
- Incubate the organoids for 72 hours.
- Viability Assessment (CellTiter-Glo® 3D Assay):
 - Equilibrate the plate and its contents to room temperature for 30 minutes.
 - Add 100 μL of CellTiter-Glo® 3D reagent to each well.
 - Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
 - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
 - Calculate cell viability as a percentage relative to the vehicle-treated control.

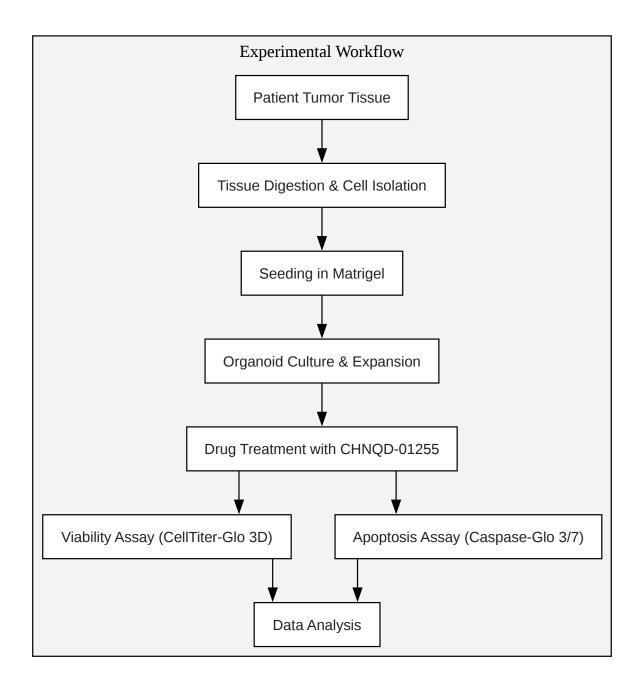
3. Apoptosis Assay



- Caspase-3/7 Activity Measurement (Caspase-Glo® 3/7 Assay):
 - Treat the organoids with **CHNQD-01255** or vehicle control as described above.
 - Equilibrate the plate to room temperature.
 - Add 100 μL of Caspase-Glo® 3/7 reagent to each well.
 - Gently mix the contents and incubate at room temperature for 1 hour.
 - Measure the luminescence with a plate reader.
 - Express the results as fold change in caspase activity relative to the control.

Mandatory Visualization

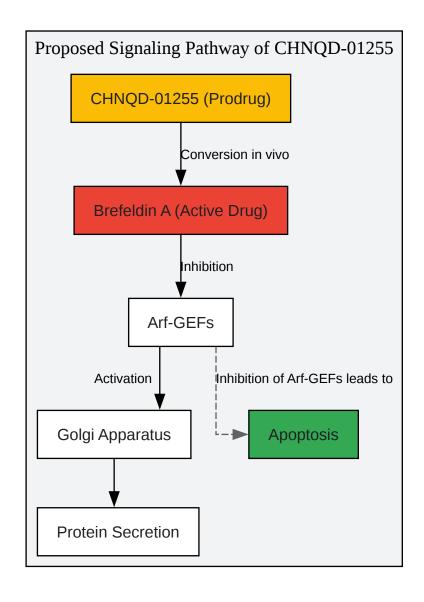




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Caption: Experimental workflow for evaluating **CHNQD-01255** in liver cancer organoids.

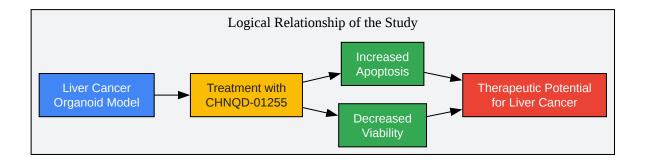




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Caption: Proposed mechanism of action for **CHNQD-01255** in liver cancer cells.





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Caption: Logical flow of the study from model to therapeutic conclusion.

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